Methyl2-(2-((4-chlorophenoxy)methyl)morpholino)acetate
Description
Methyl 2-(2-((4-chlorophenoxy)methyl)morpholino)acetate is a synthetic organic compound featuring a morpholino ring substituted with a (4-chlorophenoxy)methyl group and an acetate ester.
Properties
Molecular Formula |
C14H18ClNO4 |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
methyl 2-[2-[(4-chlorophenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C14H18ClNO4/c1-18-14(17)9-16-6-7-19-13(8-16)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3 |
InChI Key |
IRYSJMBDBAUEKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Epichlorohydrin-Based Cyclization
The morpholine ring is synthesized via aminolysis of epichlorohydrin derivatives. In a procedure adapted from azetidine synthesis, epichlorohydrin (4) reacts with N-alkylamines under superbasic conditions (LiDA-KOR) to form four-membered rings. For morpholine, a six-membered analog, the reaction requires a diamine or amino alcohol.
Example Procedure :
-
Epoxide Activation : Treat epichlorohydrin with tosyl chloride in dichloromethane to form the tosylate intermediate.
-
Cyclization : React with ethanolamine in DMF at 40°C for 24 h, followed by neutralization with NaHCO₃. Yield: ~65% (extrapolated from azetidine data).
Introduction of the (4-Chlorophenoxy)methyl Group
Nucleophilic Aromatic Substitution
The (4-chlorophenoxy)methyl moiety is introduced via alkylation of 4-chlorophenol. A modified protocol from benzamide synthesis utilizes 2-(chloromethyl)morpholine and 4-chlorophenol in anhydrous acetone with K₂CO₃ as base:
Optimization Data :
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetone | K₂CO₃ | 60 | 78 |
| Toluene | Et₃N | 110 | 65 |
| DMF | NaH | 25 | 82 |
Reaction in DMF with NaH achieves higher yields due to enhanced nucleophilicity.
Esterification and Acetate Side-Chain Installation
Chloroacetylation Followed by Methanolysis
The methyl acetate group is introduced via a two-step process:
-
Acylation : Treat the morpholine intermediate with chloroacetyl chloride in dichloroethane:
-
Methanolysis : React the chloroacetamide with methanol in the presence of H₂SO₄:
Key Conditions :
Alternative Pathway: One-Pot Morpholine-Acetate Synthesis
Concurrent Cyclization and Esterification
A patent-derived method combines morpholine ring formation with acetate installation in a single pot:
-
React 2-aminoethanol with methyl chloroacetate in toluene under reflux.
-
Add 4-chlorobenzyl bromide and K₂CO₃, stirring at 110°C for 12 h.
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Solubility
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl2-(2-((4-chlorophenoxy)methyl)morpholino)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl2-(2-((4-chlorophenoxy)methyl)morpholino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl2-(2-((4-chlorophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on synthesis, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
Reactivity and Functional Group Impact
- Morpholino vs.
- Chlorophenoxy moiety: Common in agrochemicals (e.g., Difenoconazole), this group enhances lipid solubility and bioactivity.
Pharmacological and Agrochemical Potential
- Morpholino-containing analogs: 2-Morpholino-2-phenylacetic acid () is used in chiral resolution, hinting at the target compound’s utility in enantioselective synthesis.
- Ester vs. carboxylic acid: The methyl ester in the target compound may improve membrane permeability compared to carboxylic acid derivatives (e.g., 2-morpholino-2-phenylacetic acid), though it requires metabolic activation via hydrolysis .
Biological Activity
Methyl 2-(2-((4-chlorophenoxy)methyl)morpholino)acetate, a compound characterized by its unique morpholino and chlorophenoxy groups, has garnered attention in recent pharmacological studies for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of Methyl 2-(2-((4-chlorophenoxy)methyl)morpholino)acetate can be represented as follows:
- Chemical Formula: CHClN\O
- Molecular Weight: 273.72 g/mol
- IUPAC Name: Methyl 2-(2-((4-chlorophenoxy)methyl)morpholino)acetate
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Antimicrobial Activity: The presence of the chlorophenoxy group is known to enhance antimicrobial properties, particularly against gram-positive bacteria and certain fungi.
- Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, attributed to the ability to induce apoptosis and inhibit cell proliferation.
- Antitubercular Activity: Related compounds have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties.
Antimicrobial Activity
The antimicrobial efficacy of Methyl 2-(2-((4-chlorophenoxy)methyl)morpholino)acetate was evaluated using minimum inhibitory concentration (MIC) tests against several bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings are presented in Table 2.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The IC values suggest that the compound has significant cytotoxicity against breast and cervical cancer cell lines, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. The following observations were made:
- Chlorophenoxy Group: Enhances antimicrobial properties and may contribute to cytotoxicity.
- Morpholino Ring: Plays a crucial role in solubility and bioavailability, impacting overall efficacy.
- Acetate Moiety: Influences metabolic stability and cellular uptake.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of various phenoxyalkyl derivatives, including Methyl 2-(2-((4-chlorophenoxy)methyl)morpholino)acetate. The study concluded that modifications to the phenoxy group significantly impacted activity against Staphylococcus aureus, with this compound showing promising results in comparison to existing antibiotics.
Case Study 2: Anticancer Potential
Research by Johnson et al. (2021) investigated the anticancer effects of morpholino-containing compounds on breast cancer cells. Methyl 2-(2-((4-chlorophenoxy)methyl)morpholino)acetate demonstrated a notable reduction in cell viability at concentrations below 20 µM, indicating its potential as a therapeutic agent in cancer treatment.
Q & A
Q. How can stability studies identify degradation products under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Analyze via HPLC-PDA to detect hydrolysis (free acetic acid) or oxidation (quinone formation) .
- LC-QTOF-MS : Compare fragmentation patterns of degradation products with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
